ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate
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Overview
Description
Ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate is a complex organic compound with a unique structure that includes benzoyl, methoxyphenyl, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropylamine. This intermediate can be synthesized through a series of reactions including Friedel-Crafts acylation, reduction, and amination.
Friedel-Crafts Acylation: Benzoylation of 4-methoxyacetophenone using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Reduction of the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: Conversion of the alcohol to the amine using reagents like thionyl chloride followed by ammonia.
The final step involves the reaction of the intermediate amine with ethyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate can be compared with other carbamate derivatives:
Ethyl N-phenylcarbamate: Lacks the benzoyl and methoxyphenyl groups, making it less complex and potentially less active in certain applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which may affect its solubility and reactivity.
Ethyl N-[2-benzoyl-1-(4-hydroxyphenyl)-3-oxo-3-phenylpropyl]carbamate: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl N-[2-benzoyl-1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C26H25NO5/c1-3-32-26(30)27-23(18-14-16-21(31-2)17-15-18)22(24(28)19-10-6-4-7-11-19)25(29)20-12-8-5-9-13-20/h4-17,22-23H,3H2,1-2H3,(H,27,30) |
InChI Key |
WETKGAXXUYZMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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